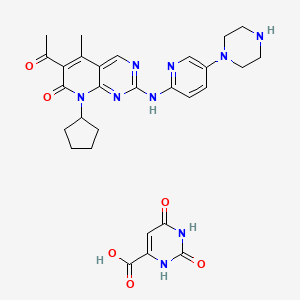
Palbociclib orotate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palbociclib orotate is an orally active selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). It is used primarily in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . This compound demonstrates potent anti-proliferative effects and induces cell cycle arrest in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palbociclib orotate is synthesized through a multi-step process starting from 2-(methylthio)pyrimidin-4(3H)-one . The synthetic route involves several key reactions, including nucleophilic substitution, bromination, and cross-coupling reactions . The process is as follows:
Nucleophilic Substitution: Thionyl chloride is used to convert 2-(methylthio)pyrimidin-4(3H)-one into a more reactive intermediate.
Bromination: The intermediate undergoes bromination to introduce a bromine atom.
Nucleophilic Substitution by Cyclopentylamine: This step introduces the cyclopentylamine group.
Heck Reaction and Ring Closure: A one-pot, two-step method involving the Heck reaction and ring closure sequence is employed.
Oxidation and Bromination: Further oxidation and bromination steps are carried out.
Cross-Coupling Reaction: This step involves the coupling of different molecular fragments.
Heck Reaction: Another Heck reaction is performed.
Aqueous Workup: The final product, Palbociclib, is obtained after an aqueous workup.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Palbociclib orotate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Cross-Coupling: Joining of two molecular fragments through a metal-catalyzed reaction.
Common Reagents and Conditions
Thionyl Chloride: Used in nucleophilic substitution reactions.
Bromine: Employed in bromination reactions.
Cyclopentylamine: Used in nucleophilic substitution to introduce the cyclopentylamine group.
Palladium Catalysts: Commonly used in cross-coupling reactions.
Major Products Formed
The major product formed from these reactions is this compound, which is then used in pharmaceutical formulations .
Scientific Research Applications
Palbociclib orotate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of CDK inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Industry: Employed in the development of new cancer therapies and drug formulations.
Mechanism of Action
Palbociclib orotate exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are crucial for the progression of the cell cycle from the G1 phase to the S phase . By inhibiting these kinases, this compound induces cell cycle arrest and prevents the proliferation of cancer cells . The compound also inhibits the phosphorylation of the retinoblastoma protein, further contributing to cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Abemaciclib: A CDK4/6 inhibitor with a similar mechanism of action.
Uniqueness
Palbociclib orotate is unique due to its specific inhibition of CDK4 and CDK6, leading to effective cell cycle arrest in cancer cells. It has shown significant efficacy in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer .
Properties
Molecular Formula |
C29H33N9O6 |
|---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C24H29N7O2.C5H4N2O4/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;8-3-1-2(4(9)10)6-5(11)7-3/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H,(H,9,10)(H2,6,7,8,11) |
InChI Key |
HOLXHPZTHUPIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C1=C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















